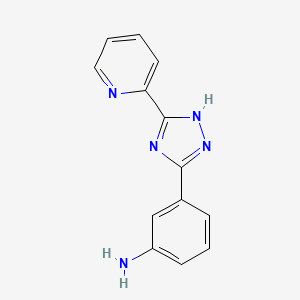

3-(5-(piridin-2-il)-1H-1,2,4-triazol-3-il)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” is a complex organic compound that contains a pyridine and a triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental five-membered ring structure with three nitrogen atoms and two carbon atoms at non-adjacent positions .

Chemical Reactions Analysis

The chemical reactions involving “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely be complex and highly dependent on the specific conditions and reagents used. For example, a novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities .

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

El andamiaje de isoindolina-1,3-diona ha demostrado ser prometedor en la síntesis farmacéutica. Los investigadores han explorado varias estrategias sintéticas para acceder a derivados de este compuesto. Un enfoque común implica la reacción de condensación de una amina primaria aromática con un derivado de anhídrido maleico, lo que lleva a la formación de N-isoindolina-1,3-dionas . Estos derivados podrían servir como bloques de construcción para nuevos candidatos a fármacos.

Herbicidas y agroquímicos

La estructura única del compuesto lo convierte en un candidato potencial para herbicidas y agroquímicos. Los investigadores han investigado su eficacia en la inhibición del crecimiento de las plantas y el control de las malezas. Se necesitan más estudios para optimizar sus propiedades herbicidas .

Colorantes y tintes

Los derivados de N-isoindolina-1,3-diona se han explorado para sus aplicaciones de colorante y tinte. Sus propiedades cromóforas los hacen adecuados para su uso en textiles, pinturas y otras industrias relacionadas con el color .

Aditivos para polímeros

La reactividad del compuesto permite su incorporación en matrices poliméricas. Podría servir como aditivo para modificar las propiedades del polímero, como la resistencia mecánica, la estabilidad térmica o la resistencia a los rayos UV .

Síntesis orgánica

Los investigadores han utilizado derivados de N-isoindolina-1,3-diona en síntesis orgánica. Estos compuestos participan en diversas reacciones, incluidas ciclizaciones, condensaciones y transformaciones de grupos funcionales. Su versatilidad los convierte en herramientas valiosas para la construcción de moléculas orgánicas complejas .

Materiales fotocrómicos

Las propiedades fotocrómicas del compuesto han llamado la atención. Los materiales fotocrómicos cambian de color al exponerse a la luz, y los derivados de N-isoindolina-1,3-diona podrían encontrar aplicaciones en dispositivos ópticos, sensores y materiales inteligentes .

Actividad antifibrótica

Algunos derivados de este compuesto han mostrado mejor actividad antifibrótica que los medicamentos existentes como la pirfenidona. Estos hallazgos sugieren posibles aplicaciones terapéuticas en enfermedades fibróticas .

En resumen, la comprensión de las relaciones estructura-actividad y las propiedades biológicas de los derivados de N-isoindolina-1,3-diona es crucial para liberar todo su potencial como agentes terapéuticos. Además, los enfoques sintéticos sostenibles y respetuosos con el medio ambiente son esenciales para avanzar en la investigación en este campo . Si necesita más detalles o tiene alguna otra pregunta, ¡no dude en preguntar! 😊

Safety and Hazards

The safety and hazards associated with “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific chemical structure and how it is used. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

The future directions for research on “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific properties and potential applications. For example, similar compounds have been studied for their potential as bioactive ligands and chemosensors . Additionally, solvent- and catalyst-free synthesis methods under microwave irradiation have been explored for similar compounds .

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It has been suggested that similar compounds can effectively interact with their targets through various mechanisms . For instance, some compounds can promote C–H amination mediated by cupric acetate .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a variety of biological activities . For instance, some compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Análisis Bioquímico

Biochemical Properties

3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions such as manganese, copper, and cadmium, which can influence its reactivity and biological activity . The interactions between 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline and these metal ions can lead to the formation of coordination chains and grid-like complexes, which can affect the compound’s biochemical properties .

Cellular Effects

The effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline has been shown to impact the expression of genes related to cell growth and differentiation .

Molecular Mechanism

At the molecular level, 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to either inhibition or activation of their activity . The compound’s ability to form complexes with metal ions also plays a significant role in its molecular mechanism of action. These interactions can result in changes in gene expression and alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and damage to tissues . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical properties .

Propiedades

IUPAC Name |

3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,14H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUDJJUJMHFDQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2360654.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2360662.png)

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)

![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)